

FT895: A Technical Guide to its Target Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FT895 has emerged as a significant chemical probe for studying the biological functions of Histone Deacetylase 11 (HDAC11), the sole member of the class IV HDAC family. Its high potency and selectivity make it a valuable tool for elucidating the roles of HDAC11 in various physiological and pathological processes, including oncology, inflammation, and infectious diseases.[1][2] This technical guide provides a comprehensive overview of the target selectivity profile of FT895, based on publicly available data. It includes a summary of its inhibitory potency, selectivity against other HDACs, and its effects on key signaling pathways. Detailed methodologies for the key experiments are also provided to enable researchers to understand and potentially replicate the findings.

Target Selectivity Profile of FT895

FT895 is a potent inhibitor of HDAC11. Initial reports highlighted an IC50 of 3 nM.[3][4][5][6] However, it is crucial to note that this value was determined using a trifluoroacetyl lysine-based substrate. Subsequent studies using a more physiologically relevant myristoyl-lysine peptide substrate reported an IC50 of 0.74 μ M (740 nM).[1] This highlights the importance of substrate choice in accurately determining enzyme inhibition.

The selectivity of **FT895** has been a key focus. It has been reported to be over 1000-fold more selective for HDAC11 compared to other HDAC family members.[1][3] While a complete



quantitative dataset for all HDAC isoforms is not publicly available, some specific off-target activities have been characterized.

Quantitative Inhibitory Activity of FT895 Against HDAC

Isoforms

Target	IC50 (nM)	Substrate Used	Reference
HDAC11	3	Trifluoroacetyl-lysine	[3][4][5][6]
HDAC11	740	Myristoyl-H3K9	[1]
HDAC4	25,000	Myristoyl-H3K9	[1]
HDAC8	9,200	Myristoyl-H3K9	[1]
HDAC1, 2, 3, 5, 6, 7, 9, 10	Data not publicly available	-	-

Note: The discrepancy in HDAC11 IC50 values underscores the impact of the assay substrate on the measured potency. The value obtained with the myristoyl-lysine substrate is likely more representative of the inhibitor's activity in a biological context.

Kinase and Sirtuin Selectivity

A comprehensive understanding of a compound's selectivity requires profiling against other enzyme families. However, at the time of this writing, there is no publicly available data on the screening of **FT895** against a panel of protein kinases or sirtuins (Class III HDACs). Such data is critical for a complete assessment of its off-target profile and potential for polypharmacology.

Signaling Pathway Modulation by FT895

Inhibition of HDAC11 by **FT895** has been shown to impact key cellular signaling pathways, primarily the JAK/STAT and Hippo pathways.

JAK/STAT Signaling Pathway

HDAC11 has been identified as a negative regulator of the JAK/STAT signaling pathway. Mechanistic studies have shown that HDAC11 can physically interact with STAT3, a key transcription factor in this pathway. This interaction appears to be a scaffold-like function,

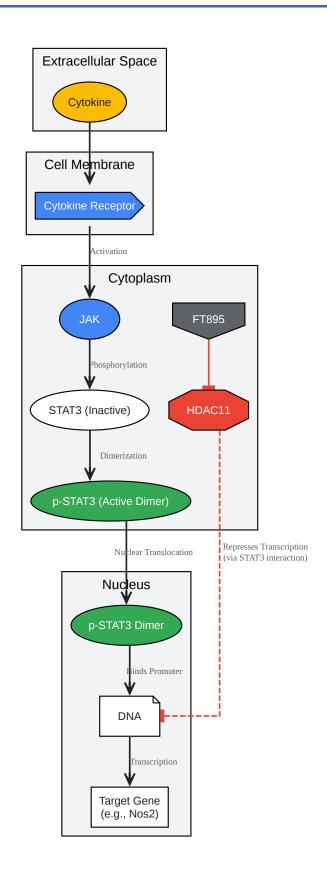






facilitating the association of HDAC11 with the promoter of STAT3 target genes, such as Nos2, leading to their repression. Inhibition of HDAC11 with **FT895** can, therefore, lead to the upregulation of these target genes.





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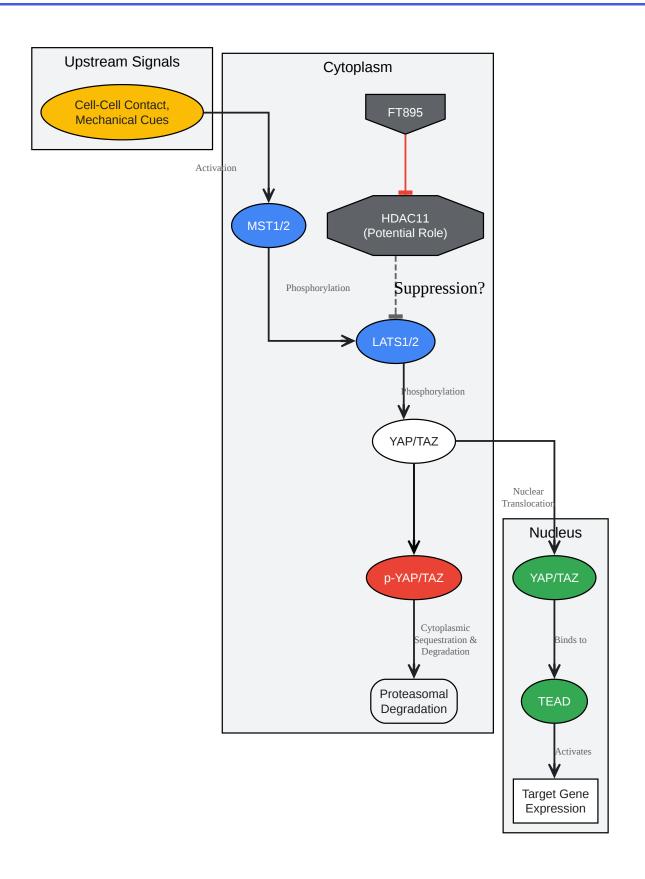
Caption: FT895 inhibits HDAC11, relieving repression of STAT3 target genes.



Hippo Signaling Pathway

The link between **FT895** and the Hippo pathway is less direct but has been suggested. Some studies indicate that **FT895** can suppress the Hippo signaling pathway, although the precise molecular mechanism of how HDAC11 modulates core Hippo components like LATS1/2 or YAP/TAZ is still under investigation. Generally, HDAC inhibitors can influence the expression and activity of Hippo pathway components, leading to changes in the phosphorylation and cellular localization of the downstream effectors YAP and TAZ.





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Caption: FT895 may influence the Hippo pathway, but the direct target is unclear.



Experimental Protocols

Detailed experimental protocols are essential for the interpretation and replication of scientific findings. Below are summaries of the methodologies used to characterize the selectivity and cellular effects of **FT895**, based on available literature.

In Vitro HDAC Inhibition Assay (HPLC-based)

This method is used to determine the IC50 values of FT895 against various HDAC isoforms.

- Enzymes: Recombinant human HDAC enzymes (e.g., HDAC11, HDAC4, HDAC8) are used.
- Substrate: A synthetic peptide corresponding to a known substrate with a myristoylated lysine, such as myristoyl-H3K9, is used.
- Assay Buffer: A typical buffer would be Tris-based (e.g., 50 mM Tris-HCl, pH 8.0) containing salts (e.g., 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) and a carrier protein like BSA.

Procedure:

- HDAC enzyme is incubated with varying concentrations of FT895 in the assay buffer.
- The reaction is initiated by the addition of the myristoylated peptide substrate.
- The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).
- The reaction is quenched, often with an acid such as 0.5% acetic acid.
- Precipitated proteins are removed by centrifugation.
- The supernatant, containing the substrate and the deacetylated product, is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).
- The extent of product formation is quantified by integrating the peak areas corresponding to the substrate and product.
- IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.



Cellular Western Blot Analysis for Signaling Pathway Modulation

Western blotting is a common technique to assess changes in protein levels and posttranslational modifications, such as phosphorylation, in response to a compound.

- Cell Culture and Treatment: Cells (e.g., HeLa, MPNST cells) are cultured under standard conditions and then treated with **FT895** at various concentrations for specific durations.
- Cell Lysis: After treatment, cells are washed and lysed in a buffer containing detergents (e.g., RIPA buffer) and protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.
- Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay) to ensure equal loading.
- SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting:
 - The membrane is blocked to prevent non-specific antibody binding.
 - The membrane is incubated with a primary antibody specific to the protein of interest (e.g., total STAT3, phospho-STAT3 (Tyr705), total YAP, phospho-YAP (Ser127), or a loading control like GAPDH or β-actin).
 - After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
 - The membrane is treated with a chemiluminescent substrate, and the resulting light signal is captured using an imaging system.
- Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.



Conclusion

FT895 is a potent and selective inhibitor of HDAC11, making it an invaluable research tool. While its high selectivity against other HDAC isoforms is a key feature, a comprehensive, publicly available dataset with IC50 values against all other HDACs, as well as against kinase and sirtuin panels, would be beneficial for a complete understanding of its selectivity profile. The known effects of FT895 on the JAK/STAT and potentially the Hippo signaling pathways provide a foundation for further investigation into the therapeutic potential of HDAC11 inhibition. The experimental protocols outlined in this guide offer a basis for researchers to further explore the biological activities of this important chemical probe.

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